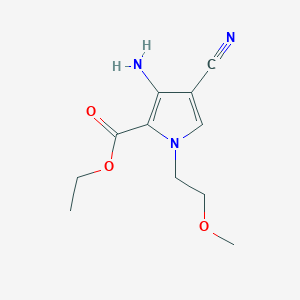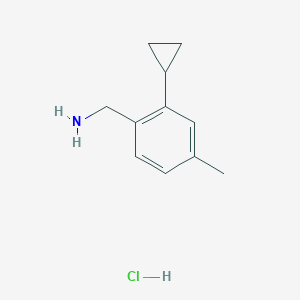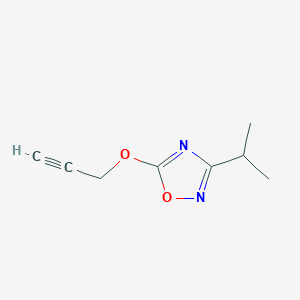
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine's mechanism of action is not fully understood, but it has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and induction of apoptosis. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various receptors. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for various diseases, and the exploration of its mechanism of action in more detail. This compound's potential applications in neuroscience and cancer research also warrant further investigation.
Métodos De Síntesis
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been synthesized through various methods, including the reaction of 1-bromo-4-chloro-2-methylbenzene with piperazine and 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine followed by the reaction with 1-bromo-4-chloro-2-methylbenzene. The yield of this compound varies depending on the method used, with the highest yield reported to be around 60%.
Aplicaciones Científicas De Investigación
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied as a potential drug candidate for the treatment of various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O2S/c1-11-8-14(20)15(21)10-17(11)26(24,25)23-6-4-22(5-7-23)16-9-12(18)2-3-13(16)19/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLAQHSLMVJUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2787985.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2787989.png)
![4-butoxy-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2787992.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2787994.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)


